
6-(Propane-1-sulfonyl)-hexylamine
Übersicht
Beschreibung
Propane-1-sulfonyl chloride, a compound similar to the one you’re asking about, is used in the synthesis of various organic compounds . It has a molecular weight of 142.60 and its linear formula is CH3CH2CH2SO2Cl .
Molecular Structure Analysis
The molecular structure of a compound similar to “6-(Propane-1-sulfonyl)-hexylamine”, propane-1-sulfonyl chloride, is available . Its InChI key is KPBSJEBFALFJTO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
Propane-1-sulfonyl chloride, a compound similar to “this compound”, has a boiling point of 78-79 °C/15 mmHg (lit.) and a density of 1.267 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Ionic Liquids and Polymers
- Dual-Functionalized Zwitterionic Salts and Ionic Liquids : Zhu et al. (2007) synthesized hydroxyl and sulfonyl dual-functionalized zwitterionic salts and acidic room temperature ionic liquids starting from hydroxylamine and 1,3-propane sultone. These substances can be used for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) (Zhu et al., 2007).
Antimicrobial and Biological Activities
- Sulfonate Derivatives with Biological Activity : Fadda et al. (2016) used 1,3-propane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, creating sulfonate derivatives with potential antimicrobial and antifungal activities (Fadda et al., 2016).
Modulation of Solubility and Phase Behavior
- Polyzwitterions with Thermoresponsive Behavior : Hildebrand et al. (2016) synthesized polyzwitterions from monomers like 2-hydroxy-3-((3-methacrylamidopropyl)dimethylammonio)propane-1-sulfonate, which show thermoresponsive behavior in water, with phase separation at low temperatures (Hildebrand et al., 2016).
Surface Modification and Material Science
- Chemical Modification of Cotton : Ward et al. (1972) discussed the reaction of propane sultone with sodium cellulosate in nonaqueous solvents for modifying cotton, resulting in fabrics with higher sulfur content (Ward et al., 1972).
- Surface Sulfonation of Polyethylene : Lin et al. (1994) employed 1,3-propane sultone for surface sulfonation of ammonia and allylamine plasma treated low-density polyethylene, affecting its nitrogen and sulfur concentrations and contact angles (Lin et al., 1994).
Energy and Battery Applications
- Improved Lithium Ion Battery Safety : Park et al. (2009) studied 1,3-propane sultone as an additive for graphite electrodes in lithium batteries, leading to improved electrochemical performances and safety (Park et al., 2009).
Advanced Materials and Catalysis
- Sulfonated Block Copolymers for Fuel-Cell Applications : Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, showing potential for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
- Enhanced Ambipolar Charge-Transport Mobilities : Liu et al. (2021) integrated a small amount of the 3-(hexyldimethylammonio)propane-1-sulfonate zwitterionic side chain into a diketopyrrolopyrrole ambipolar polymer, significantly improving the hole and electron mobilities (Liu et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as 2,4-dienoyl-coa reductase in humans and enoyl- [acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s known that sulfonyl compounds often act as electrophilic warheads, reacting with nucleophilic residues in target proteins .
Biochemical Pathways
It’s worth noting that sulfonyl compounds are often involved in sulfur-fluoride exchange (sufex) processes, which have diverse applications in chemical biology .
Pharmacokinetics
Similar compounds have been noted for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .
Result of Action
Sulfonyl compounds are known to have unique structures and new mechanisms of action, which can serve as lead compounds for designing new drugs with similar biological targets and enhancing therapeutic efficacy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(Propane-1-sulfonyl)-hexylamine. For instance, the stability of similar sulfonyl compounds can be affected by air and moisture . Additionally, the pH of the environment can influence the rate of reactions involving these compounds .
Biochemische Analyse
Biochemical Properties
6-(Propane-1-sulfonyl)-hexylamine plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids . The nature of these interactions often involves the formation of covalent bonds with the sulfonyl group, which can modify the activity of the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with mitochondrial enzymes such as 2,4-dienoyl-CoA reductase, impacting cellular energy metabolism . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby influencing overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it has been shown to inhibit enoyl-[acyl-carrier-protein] reductase (FabI) in Escherichia coli, which is crucial for fatty acid biosynthesis . These interactions often involve the sulfonyl group forming covalent bonds with the active sites of enzymes, leading to changes in their activity and subsequent alterations in gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are critical for its application in biochemical research. It has been noted that the compound is relatively stable under inert gas conditions but can decompose in the presence of moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to modulate metabolic pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition and disruption of cellular processes have been observed . These threshold effects highlight the importance of dosage optimization in experimental settings to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to affect the levels of metabolites involved in energy production and biosynthesis . The compound’s interaction with mitochondrial enzymes, such as 2,4-dienoyl-CoA reductase, underscores its role in modulating metabolic pathways and influencing cellular energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
6-propylsulfonylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2S/c1-2-8-13(11,12)9-6-4-3-5-7-10/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVUYIAFHOMHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


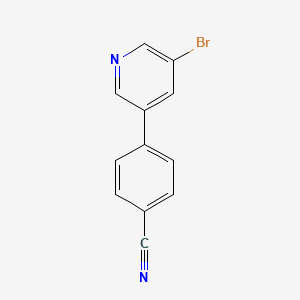
![N-[2-(Phenylthio)phenyl]imidodicarbonimidic diamide](/img/structure/B1412612.png)
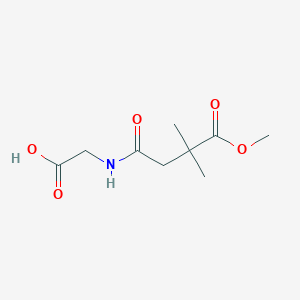
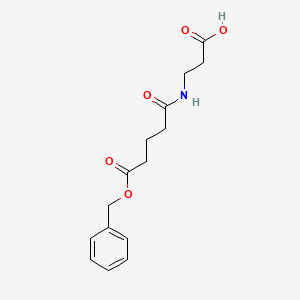
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
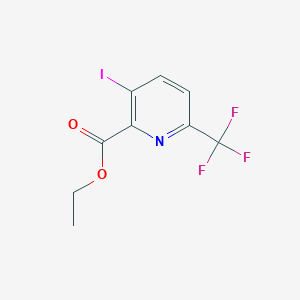
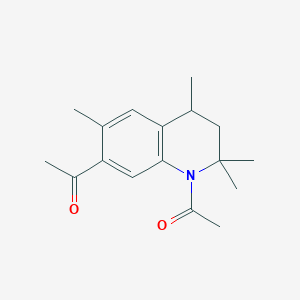
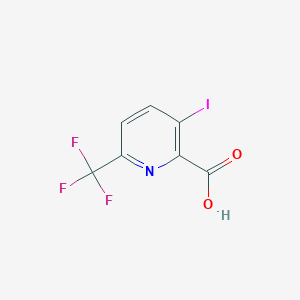
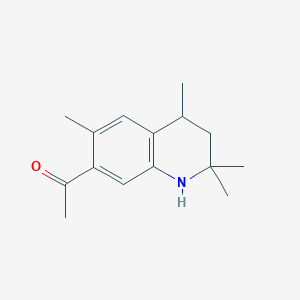
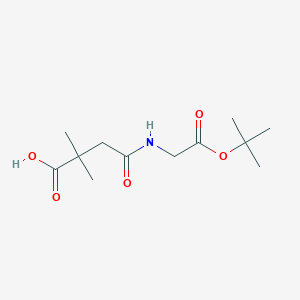
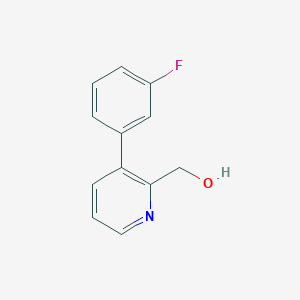
![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![[[Amino(pyridin-3-yl)methylidene]amino] 2-chloroacetate](/img/structure/B1412632.png)
![3-(Tetrahydropyran-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1412634.png)
